molecular formula C32H40N6O7 B12428689 Mal-Phe-C4-Val-Cit-PAB

Mal-Phe-C4-Val-Cit-PAB

Cat. No.: B12428689
M. Wt: 620.7 g/mol
InChI Key: AJKAEJUDCVBLSZ-SVEHJYQDSA-N
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Description

Mal-Phe-C4-Val-Cit-PAB is a cleavable antibody-drug conjugate (ADC) linker that contains a Maleimide group. This compound is used in the synthesis of ADCs, which are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The ADCs combine the targeting capabilities of monoclonal antibodies with the cancer-killing ability of cytotoxic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-Phe-C4-Val-Cit-PAB involves a high-yielding and facile synthetic strategy that avoids extensive protecting group manipulation and laborious chromatography. This method provides yields that are up to 10-fold higher than standard methods. The synthesis utilizes cost-effective coupling reagents and high loading 2-chlorotrityl chloride (2-CTC) resin .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using the same high-yielding synthetic strategy.

Chemical Reactions Analysis

Types of Reactions

Mal-Phe-C4-Val-Cit-PAB undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Mal-Phe-C4-Val-Cit-PAB functions as a cleavable linker in ADCs. The Maleimide group conjugates with thiol groups in the antibody, forming a stable bond. Once the ADC binds to the target cancer cell and is internalized, the Val-Cit dipeptide is cleaved by Cathepsin B, a protease found in lysosomes. This cleavage releases the cytotoxic drug, which then exerts its effect on the cancer cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-Phe-C4-Val-Cit-PAB is unique due to its high-yielding synthetic strategy and its ability to form stable conjugates with antibodies. Its cleavable nature allows for the controlled release of cytotoxic drugs within target cells, making it highly effective in targeted cancer therapy .

Properties

Molecular Formula

C32H40N6O7

Molecular Weight

620.7 g/mol

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide

InChI

InChI=1S/C32H40N6O7/c1-20(2)29(37-26(40)7-3-5-21-10-14-24(15-11-21)38-27(41)16-17-28(38)42)31(44)36-25(6-4-18-34-32(33)45)30(43)35-23-12-8-22(19-39)9-13-23/h8-17,20,25,29,39H,3-7,18-19H2,1-2H3,(H,35,43)(H,36,44)(H,37,40)(H3,33,34,45)/t25-,29-/m0/s1

InChI Key

AJKAEJUDCVBLSZ-SVEHJYQDSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O

Origin of Product

United States

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